molecular formula C14H9ClN2O2S B2480572 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 882228-95-7

3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2480572
CAS No.: 882228-95-7
M. Wt: 304.75
InChI Key: KTIBMSOLDOLGQJ-UHFFFAOYSA-N
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Description

3-(5-Chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at position 1, a 5-chlorothiophene moiety at position 3, and a carboxylic acid group at position 2.

Properties

IUPAC Name

3-(5-chlorothiophen-2-yl)-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2S/c15-12-7-6-11(20-12)13-10(14(18)19)8-17(16-13)9-4-2-1-3-5-9/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIBMSOLDOLGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula and structural components:

  • Molecular Formula : C14H9ClN2O2SC_{14}H_{9}ClN_{2}O_{2}S
  • IUPAC Name : 3-(5-chloro-2-thienyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Antimicrobial Activity

Research has indicated that 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, showing promise in reducing inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Preliminary studies indicate that this compound may inhibit cancer cell proliferation. It affects specific signaling pathways involved in cell growth, making it a candidate for further exploration in cancer therapeutics .

Organic Semiconductors

3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is utilized in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Conductive Polymers

The compound serves as a precursor for synthesizing conductive polymers, which are essential in electronic applications. Its incorporation into polymer matrices enhances conductivity and stability, making it valuable for advanced material applications .

Biological Probes

In biological research, this compound is employed as a probe to study various biological pathways and interactions. Its ability to selectively bind to certain biological targets allows researchers to elucidate complex biological mechanisms .

Mechanistic Studies

Studies have focused on the mechanism of action of 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid, revealing interactions with specific receptors and enzymes that mediate its biological effects. This understanding aids in the rational design of more effective derivatives .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntimicrobial, anti-inflammatory, anticancerSignificant activity against bacterial strains; potential anti-inflammatory effects; inhibition of cancer cell proliferation
Material ScienceOrganic semiconductors, conductive polymersSuitable for OLEDs; enhances conductivity in polymers
Biological ResearchBiological probes, mechanistic studiesUseful for studying biological pathways; selective binding to targets

Case Studies

  • Antimicrobial Activity Study : A comprehensive evaluation of 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid against Gram-positive and Gram-negative bacteria demonstrated its effectiveness, with minimum inhibitory concentrations comparable to established antibiotics .
  • Anti-inflammatory Research : In vitro studies showed that the compound reduced pro-inflammatory cytokine levels in macrophages, indicating its potential as an anti-inflammatory agent suitable for therapeutic development .
  • Material Science Application : The use of this compound in fabricating organic light-emitting diodes resulted in devices with improved efficiency and stability compared to traditional materials .

Mechanism of Action

The mechanism of action of 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and physicochemical properties of pyrazole-4-carboxylic acids are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 3) Molecular Formula Molar Mass (g/mol) Key Spectral Data (IR) Synthesis Yield/Purity
3-(5-Chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid (Target) 5-Chlorothiophene C₁₄H₁₀ClN₂O₂S 308.76 Not reported Discontinued
3-(5-Methyl-2-furyl)-1-phenyl-1H-pyrazole-4-carboxylic acid 5-Methylfuran C₁₅H₁₂N₂O₃ 268.27 Not reported Not reported
3-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid 4-Chlorophenyl-thiazole C₂₀H₁₅ClN₄OS 394.87 3420 cm⁻¹ (O-H), 1684 cm⁻¹ (C=O) 85% yield
5-(Trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid Trifluoromethyl C₁₁H₇F₃N₂O₂ 256.18 Not reported >97% purity
3-(5-Chlorothiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid 5-Chlorothiophene, methyl at N1 C₉H₇ClN₂O₂S 242.68 Not reported Not reported

Key Observations:

Heterocyclic Influence :

  • The thiophene -substituted target compound and its methyl analog (C₉H₇ClN₂O₂S) exhibit sulfur-containing aromatic systems, which may enhance lipophilicity and membrane permeability compared to furan (oxygen-containing) or thiazole (nitrogen-sulfur) analogs .
  • The thiazole -containing analog (C₂₀H₁₅ClN₄OS) has a higher molar mass (394.87 g/mol) due to the bulky 4-chlorophenyl-thiazole group, likely reducing solubility compared to the target compound .

The methyl group at N1 in the analog (C₉H₇ClN₂O₂S) reduces steric hindrance compared to the phenyl group in the target compound, possibly altering binding affinity in biological targets.

Synthesis and Characterization :

  • The thiazole analog was synthesized in 85% yield via sulfuric acid-mediated hydrolysis of a carbonitrile precursor , whereas the trifluoromethyl analog achieved >97% purity through unverified methods .
  • IR data for the thiazole analog confirmed the presence of carboxylic acid (O-H stretch at 3420 cm⁻¹, C=O at 1684 cm⁻¹) , a feature consistent across pyrazole-4-carboxylic acids.

Biological Activity

3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, particularly focusing on anti-inflammatory, antifungal, and enzyme inhibitory activities based on various studies.

  • Chemical Formula : C16H11ClN2O2S
  • Molecular Weight : 330.79 g/mol
  • CAS Number : 1007189-62-9

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. A review of pyrazole derivatives indicated that certain compounds exhibit significant selectivity for cyclooxygenase enzymes (COX), particularly COX-2, which is crucial for inflammation regulation.

Key Findings:

  • Compound 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid demonstrated a high selectivity index for COX-2 over COX-1, minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • In a carrageenan-induced rat paw edema model, derivatives including this compound showed a notable reduction in edema, indicating strong anti-inflammatory properties .

Antifungal Activity

The antifungal efficacy of pyrazole derivatives has also been investigated. A study synthesized several pyrazole carboxamide derivatives and evaluated their activity against Colletotrichum gloeosporioides, a significant agricultural pathogen.

Antifungal Efficacy:

CompoundConcentration (mM)Mycelial Inhibition (%)
8c129.3
8c556.1
8c1061.0

Compound 8c exhibited the highest antifungal activity, significantly inhibiting fungal growth at various concentrations .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on xanthine oxidoreductase (XOR), an enzyme implicated in various pathological conditions including gout and oxidative stress.

Inhibition Data:

In vitro studies reported IC50 values for several derivatives of pyrazole carboxylic acids against XOR:

CompoundIC50 (nM)
16c5.7
16d5.7
16f4.2

These results indicate that the compound's structural modifications can enhance its inhibitory potency against XOR .

Case Studies and Research Findings

  • Sivaramakarthikeyan et al. Study : This study evaluated multiple pyrazole derivatives for their anti-inflammatory activity using both in vitro and in vivo models, confirming the effectiveness of compounds similar to 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid .
  • Antifungal Study : The antifungal activity of new pyrazole derivatives was highlighted through their application against Colletotrichum gloeosporioides, demonstrating potential agricultural applications .
  • Enzyme Inhibition Analysis : A comprehensive analysis of various pyrazole derivatives revealed their potential as potent XOR inhibitors, suggesting therapeutic applications in managing conditions like gout .

Q & A

Q. What synthetic methodologies are effective for preparing 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine and subsequent functionalization. For example:

  • Step 1 : Cyclocondensation of ethyl acetoacetate and phenylhydrazine in ethanol under reflux forms the pyrazole core .
  • Step 2 : Introduction of the 5-chlorothiophen-2-yl group via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and arylboronic acid derivatives in deoxygenated DMF/water .
  • Step 3 : Basic hydrolysis (e.g., NaOH/EtOH) of the ester intermediate yields the carboxylic acid .

Key Considerations : Optimize reaction time and temperature to avoid side products like over-oxidation or incomplete coupling.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • FTIR : Confirms the carboxylic acid (-COOH) stretching band near 1700 cm⁻¹ and aromatic C-H vibrations .
  • NMR : 1H^1H NMR identifies substitution patterns (e.g., phenyl protons at δ 7.2–7.5 ppm, pyrazole protons at δ 6.8–7.0 ppm) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C-Cl: ~1.72 Å) and dihedral angles between the pyrazole and thiophene rings, critical for understanding molecular packing .

Data Interpretation : Compare experimental spectra with density functional theory (DFT)-calculated values to validate structural assignments .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

  • Substitution Patterns : Replace the 5-chlorothiophene moiety with electron-withdrawing groups (e.g., -CF₃) to improve binding affinity to target enzymes .
  • Scaffold Hybridization : Fuse the pyrazole core with isoxazole or imidazole rings to modulate solubility and metabolic stability .
  • SAR Studies : Test derivatives in enzyme inhibition assays (e.g., COX-2 or kinase targets) and correlate activity with Hammett σ values of substituents .

Contradiction Resolution : Discrepancies in reported bioactivities may arise from assay conditions (e.g., pH, solvent) or impurities. Validate purity via HPLC and control experiments .

Q. What computational strategies predict the stability and reactivity of this compound?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict redox stability and nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess aggregation tendencies .
  • Degradation Pathways : Use Arrhenius plots to model thermal decomposition under accelerated storage conditions (40°C, 75% RH) .

Experimental Validation : Cross-check computational predictions with thermogravimetric analysis (TGA) and accelerated stability studies .

Q. How do crystal packing interactions influence physicochemical properties?

  • Intermolecular Forces : Hydrogen bonding between carboxylic acid groups (O-H···O) stabilizes the crystal lattice, increasing melting points .
  • π-π Stacking : Aromatic interactions between phenyl and thiophene rings affect solubility; derivatives with bulky substituents disrupt stacking, enhancing aqueous solubility .
  • Polymorphism Screening : Use solvent-drop grinding to identify metastable forms with improved dissolution rates .

Data Conflict Mitigation : Re-evaluate crystal structures using high-resolution synchrotron X-ray diffraction to resolve discrepancies in unit cell parameters .

Q. What strategies resolve contradictions in reported biological data for pyrazole derivatives?

  • Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .
  • Target Engagement Studies : Employ surface plasmon resonance (SPR) to directly measure binding affinities, avoiding false positives from indirect assays .

Case Study : A derivative reported as inactive in a cell-based assay showed potent activity in a purified enzyme assay, highlighting the role of cellular uptake .

Methodological Resources

  • Synthetic Protocols : Refer to cyclocondensation and cross-coupling methods.
  • Characterization Tools : X-ray crystallography , DFT , and MD simulations.
  • Biological Testing : Enzyme inhibition assays and SPR .

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